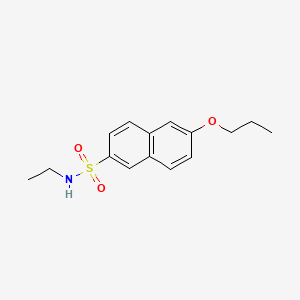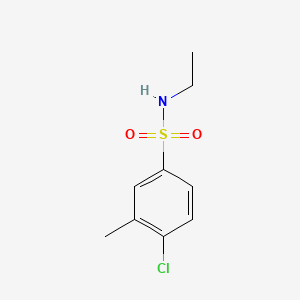
BUT-FUCOXANTHIN, 19/'-(SH)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-fucoxanthin, 19/'-(SH)' is a carotenoid that is found in brown seaweed. It has been identified as a potential therapeutic agent for various diseases due to its antioxidant and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of but-fucoxanthin is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and reduce oxidative stress, which can damage cells and contribute to the development of various diseases. It also inhibits the production of pro-inflammatory cytokines, which can cause inflammation and tissue damage.
Biochemical and Physiological Effects:
But-fucoxanthin has been shown to have various biochemical and physiological effects. It can reduce oxidative stress, inflammation, and lipid accumulation in cells. It also has a positive effect on glucose metabolism and insulin sensitivity, which can help in managing diabetes. In addition, it can improve lipid profile and reduce the risk of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using but-fucoxanthin in lab experiments include its availability, low cost, and stability. It can also be easily synthesized from fucoxanthin, which is abundant in brown seaweed. However, its limitations include its low solubility in water and its potential toxicity at high doses. Therefore, careful consideration should be given to the dosage and administration of but-fucoxanthin in lab experiments.
Orientations Futures
There are several future directions for research on but-fucoxanthin. One area of interest is its potential application in cancer therapy. In vitro and in vivo studies have shown that it has anticancer properties, but more research is needed to determine its efficacy and safety in humans. Another area of interest is its potential application in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties, but more research is needed to determine its mechanism of action and efficacy. Furthermore, more research is needed to determine the optimal dosage and administration of but-fucoxanthin for various diseases.
Conclusion:
In conclusion, but-fucoxanthin, 19/'-(SH)' is a promising therapeutic agent for various diseases due to its antioxidant and anti-inflammatory properties. Its synthesis method has been validated, and its scientific research application has been extensively studied. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to determine its efficacy and safety in humans and its optimal dosage and administration for various diseases.
Méthodes De Synthèse
But-fucoxanthin can be synthesized from fucoxanthin, which is extracted from brown seaweed. The synthesis method involves the addition of a thiol group to the C-19 position of fucoxanthin, resulting in the formation of but-fucoxanthin, 19/'-(SH)'. This method has been validated through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
But-fucoxanthin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, obesity, and cardiovascular diseases. In vitro and in vivo studies have demonstrated its antioxidant and anti-inflammatory properties, which can help in preventing and treating these diseases.
Propriétés
Numéro CAS |
111234-30-1 |
|---|---|
Nom du produit |
BUT-FUCOXANTHIN, 19/'-(SH) |
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
0 |
Synonymes |
BUT-FUCOXANTHIN, 19/'-(SH) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




